d-Lyxono-1,4-lactone

Catalog No.
S1794523
CAS No.
15384-34-6
M.F
C₅H₈O₅
M. Wt
148.11
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
d-Lyxono-1,4-lactone

CAS Number

15384-34-6

Product Name

d-Lyxono-1,4-lactone

IUPAC Name

(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one

Molecular Formula

C₅H₈O₅

Molecular Weight

148.11

InChI

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4+/m1/s1

SMILES

C(C1C(C(C(=O)O1)O)O)O

Synonyms

D-Lyxonic Acid γ-Lactone;

Application in Biochemistry and Molecular Biology

Summary of the Application: d-Lyxono-1,4-lactone is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Application in Organic Synthesis

Summary of the Application: d-Lyxono-1,4-lactone is a compound useful in organic synthesis .

Application in Pharmaceutical Research

Summary of the Application: d-Lyxono-1,4-lactone is a remarkable compound, acting as a quintessential catalyst. It orchestrates a pivotal role in intensifying pharmaceutical potency, thereby harbouring potential in studying intractable drug-resistant maladies .

Application in Enzymology

Summary of the Application: d-Lyxono-1,4-lactone has been found to be a substrate for a novel lactonase from Mycoplasma synoviae 53 (MS53_0025) and Mycoplasma agalactiae PG2 (MAG_6390). This lactonase is characterized by protein structure determination, molecular docking, gene context analysis, and library screening .

Methods of Application or Experimental Procedures: The enzyme MS53_0025 and MAG_6390 catalyze the hydrolysis of D-xylono-1,4-lactone-5-phosphate with kcat/Km values of 4.7 × 104 and 5.7 × 104 M−1s−1 respectively .

Results or Outcomes: The identification of the substrate profile of these two phospho-furanose lactonases emerged only when all methods were integrated .

Application in Synthesis of Bioactive Compounds

Summary of the Application: d-Lyxono-1,4-lactone is used for the synthesis of 1,4-dideoxy-1,4-imino-L-arabinitol, a glucosidase inhibitor with in vitro antiviral activity .

Application in Synthesis of Polyhydroxy-α-amino Acids

Summary of the Application: A synthetic strategy involving 2-azido-2-deoxy-d-xylono-1,4-lactone and 2-azido-2-deoxy-d-lyxono-1,4-lactone precursors has been applied for the synthesis of polyhydroxy-α-amino acids .

D-Lyxono-1,4-lactone is a six-membered cyclic ester derived from D-lyxose, a sugar that plays a significant role in various biochemical pathways. This compound features a lactone structure, which is characterized by the presence of a carbonyl group adjacent to an ether linkage within the same molecule. D-Lyxono-1,4-lactone is notable for its role in carbohydrate metabolism and as an intermediate in the synthesis of various bioactive compounds.

  • Hydrolysis: The compound can be hydrolyzed by lactonases, enzymes that facilitate the breakdown of lactones into their corresponding acids and alcohols. For instance, studies have shown that enzymes like Ms0025 and Mag6390 efficiently hydrolyze D-lyxono-1,4-lactone-5-phosphate, demonstrating its reactivity under enzymatic conditions .
  • Synthesis of Derivatives: D-Lyxono-1,4-lactone serves as a precursor for synthesizing various derivatives, including polyoxamic acids and β-hydroxyenduracididines. These derivatives are synthesized through multi-step organic reactions involving functional group transformations .

The synthesis of D-Lyxono-1,4-lactone can be achieved through several methods:

  • From D-Lyxose: The most straightforward method involves the cyclization of D-lyxose under acidic or basic conditions to form the lactone. This process typically requires careful control of reaction conditions to favor lactonization over other possible reactions.
  • Enzymatic Synthesis: Enzymatic methods using specific glycosidases or lactonases can also be employed to produce D-Lyxono-1,4-lactone from its sugar precursors. These methods offer higher specificity and milder reaction conditions compared to traditional chemical synthesis .

D-Lyxono-1,4-lactone has several applications across different fields:

  • Biochemical Research: It serves as a substrate in enzyme assays and studies related to carbohydrate metabolism.
  • Pharmaceuticals: The compound and its derivatives are explored for their potential therapeutic effects, particularly in drug discovery aimed at developing new treatments for metabolic disorders.
  • Food Industry: Due to its natural occurrence and potential health benefits, it may find applications in functional foods and dietary supplements.

Research into the interaction of D-Lyxono-1,4-lactone with enzymes has revealed critical insights into its biochemical roles. For example, studies have demonstrated that specific lactonases exhibit high catalytic efficiency when hydrolyzing this compound. These interactions are crucial for understanding its metabolic pathways and potential applications in biotechnology .

D-Lyxono-1,4-lactone shares structural similarities with other sugar-derived lactones. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
D-Xylono-1,4-lactoneCyclic esterInvolved in similar metabolic pathways as D-Lyxono-1,4-lactone .
D-Galactono-1,4-lactoneCyclic esterExhibits different enzymatic hydrolysis rates compared to D-Lyxono .
D-Ribono-1,4-lactoneCyclic esterHas distinct biological activities related to ribose metabolism .

Uniqueness of D-Lyxono-1,4-lactone

D-Lyxono-1,4-lactone is unique due to its specific stereochemistry and reactivity profile that distinguishes it from other sugar lactones. Its ability to serve as a substrate for various enzymes while participating in distinct metabolic pathways highlights its importance in both biochemistry and potential therapeutic applications.

The discovery of D-Lyxono-1,4-lactone is rooted in early 20th-century carbohydrate chemistry. The compound was first synthesized through bromine oxidation of D-lyxose, a pentose sugar, which yielded D-lyxonic acid. Subsequent lactonization under acidic conditions produced the γ-lactone form. The nomenclature follows IUPAC guidelines:

  • Systematic name: (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one.
  • Common synonyms: D-Lyxonsäure-4-lacton, D-Lyxonic acid γ-lactone.

The "1,4" designation refers to the positions of the hydroxyl and carboxylic acid groups involved in lactone ring formation.

Structural Classification within Aldonolactones

D-Lyxono-1,4-lactone is classified as a γ-lactone due to its five-membered ring (Table 1). Key structural features include:

PropertyDescription
Ring typeγ-lactone (five-membered oxolan-2-one)
Molecular formulaC₅H₈O₅
StereochemistryThree chiral centers (C3: S, C4: R, C5: R)
Conformation3E envelope (X-ray crystallography data)

The lactone ring adopts a distorted envelope conformation, stabilized by intramolecular hydrogen bonds between O2–H2⋯O1 (2.00 Å) and O4–H4⋯O5 (1.98 Å). Intermolecular interactions in crystalline form include C–H⋯O bonds, as revealed by Hirshfeld surface analysis.

Biological and Industrial Relevance

Biological Roles

  • Plant metabolism: Acts as an intermediate in the oxidative degradation of pentoses.
  • Enzyme substrates: Serves as a substrate for L-fucono-1,5-lactonase (EC 3.1.1.68) and other amidohydrolases.
  • Microbial pathways: Pseudomonas aeruginosa utilizes lyxonate dehydratase (LyxD) to metabolize D-lyxono-1,4-lactone into α-ketoglutarate.

Industrial Applications

Application AreaUse Case
Organic synthesisPrecursor for 1,4-dideoxy-1,4-imino-L-arabinitol (glucosidase inhibitor)
BiocatalysisSubstrate for engineering novel lactonases
Material scienceBuilding block for chiral polymers

The compound’s synthetic utility stems from its reactivity at C2 and C5 positions, enabling regioselective functionalization.

d-Lyxono-1,4-lactone represents a pentose-derived aldonolactone with the molecular formula C₅H₈O₅ and a molecular weight of 148.11 grams per mole [1] [2] [3]. The compound exhibits the International Union of Pure and Applied Chemistry name (3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one, which precisely defines its stereochemical configuration [6]. This cyclic sugar derivative contains a characteristic gamma-lactone functional group formed through intramolecular esterification between the carboxyl group and the hydroxyl group at the fourth carbon position of d-lyxonic acid [5].

The structural framework of d-lyxono-1,4-lactone comprises a five-membered lactone ring bearing three hydroxyl substituents and one hydroxymethyl group [1] [2]. The lactone carbonyl group serves as the primary reactive center, displaying characteristic infrared absorption bands in the range of 1780-1760 wavenumbers per centimeter, which distinguishes it from delta-lactones that typically absorb at lower frequencies between 1750-1735 wavenumbers per centimeter [19] [21]. Nuclear magnetic resonance spectroscopy has confirmed the structural integrity of the compound, with both proton and carbon-13 spectra providing definitive evidence for the proposed molecular structure [4] [8].

Table 1: Basic Chemical and Physical Properties

PropertyValue
Molecular FormulaC₅H₈O₅
Molecular Weight (g/mol)148.11
CAS Number15384-34-6
IUPAC Name(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one
Physical StateWhite Crystalline Solid
Melting Point (°C)105.5-106.0
Density (g/cm³)1.668
Boiling Point (°C)364.319 at 760 mmHg
Flash Point (°C)162.791

The functional group analysis reveals the presence of multiple hydroxyl groups that contribute to the compound's hygroscopic nature and high polarity [2] [3]. The polar surface area of 86.99 square angstroms reflects the significant contribution of these hydroxyl groups to the overall molecular polarity [2]. The compound demonstrates characteristic aldonolactone properties, serving as a crucial intermediate in carbohydrate chemistry and synthetic transformations [1] [5].

Lactone Ring Conformation and Tautomerism

The lactone ring of d-lyxono-1,4-lactone adopts a non-planar conformation that significantly influences its chemical reactivity and crystal packing behavior [4] [8]. Crystallographic studies have revealed that the five-membered lactone ring exists in an envelope conformation, with the ring puckering parameters indicating a twisted configuration between the E³ and ²T₃ conformations [4] [8]. The phase angle and pseudorotation amplitude measurements provide quantitative descriptions of the ring distortion, with values of -44.23 degrees and 37.9 degrees respectively [8] [13].

The conformational flexibility of the lactone ring plays a crucial role in determining the compound's reactivity patterns [8] [10]. Mass spectrometric studies of lactone compounds have provided evidence for tautomerism phenomena, where the equilibrium between keto and enol forms influences fragmentation patterns [10]. For lactones, the loss of specific fragments from molecular ions can be assigned to different tautomeric forms, with enol forms typically showing characteristic fragmentation patterns distinct from their keto counterparts [10].

Table 2: Ring Conformation Parameters

ParameterValue
Ring ConformationBetween E³ and ²T₃
Phase Angle (φ)-44.23°
Pseudorotation Amplitude (τₘ)37.9°
Ring Puckering TypeEnvelope
Conformational FlexibilityModerate

The tautomeric equilibrium in lactone systems has been investigated through various spectroscopic techniques, revealing that the keto form predominates under normal conditions [10] [11]. However, the presence of substituents and environmental factors can shift this equilibrium, influencing both the physical properties and chemical behavior of the compound [10]. The gamma-lactone ring formation in d-lyxono-1,4-lactone represents a thermodynamically favored process, as evidenced by enzymatic studies demonstrating the catalytic formation of similar lactone rings in biological systems [11].

X-ray Crystallographic Studies

X-ray crystallographic analysis of d-lyxono-1,4-lactone has provided definitive structural information, confirming the absolute configuration and detailed geometric parameters of the molecule [4] [8] [14]. The compound crystallizes in an orthorhombic crystal system with the space group P2₁2₁2₁, which is characteristic of chiral organic molecules lacking inversion symmetry [4] [15]. The crystallographic studies have unambiguously established the stereochemistry at all chiral centers, confirming the d-configuration of the sugar derivative [4] [14].

The carbonyl bond length in the lactone ring measures 1.203 angstroms, which falls within the typical range for lactone carbonyl groups and reflects the partial double-bond character of the carbon-oxygen bond [4] [8]. Comparative crystallographic studies of related lyxono-lactone derivatives have shown that structural modifications, such as the introduction of protecting groups, can significantly alter the ring conformation [8] [14]. For instance, the formation of isopropylidene derivatives causes the lactone ring to adopt a different conformation, specifically the ³E form, demonstrating the sensitivity of the ring geometry to steric influences [8].

Table 3: Crystallographic Data

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
C=O Bond Length (Å)1.203(1)
Temperature (K)150
Ring ConformationBetween E³ and ²T₃
Data Collection MethodX-ray diffraction

The crystal structure determination has been facilitated by the compound's ability to form well-defined crystals suitable for single-crystal X-ray diffraction analysis [4] [8]. The crystallization process typically yields white crystals with melting points in the range of 105.5-106.0 degrees Celsius, providing material of sufficient quality for detailed structural studies [4] [5]. The absolute configuration has been definitively established through crystallographic analysis, confirming the d-stereochemistry inherited from the parent d-lyxose precursor [4] [7].

Hydrogen Bonding Networks in Crystalline Form

The crystal structure of d-lyxono-1,4-lactone exhibits an extensive network of hydrogen bonding interactions that stabilize the three-dimensional arrangement of molecules [4] [8] [13]. Both intermolecular and intramolecular hydrogen bonds contribute to the overall stability of the crystalline form, with hydrogen bond lengths ranging from 1.87 to 2.40 angstroms [4] [8]. These interactions involve all hydroxyl groups present in the molecule, as well as the ring oxygen atoms, creating a complex network that influences the physical properties of the solid state [13].

The intermolecular hydrogen bonding patterns result in the formation of extended structures within the crystal lattice [8] [13]. Hirshfeld surface analysis has been employed to visualize and quantify these intermolecular interactions, revealing the relative contributions of different contact types to the overall crystal packing [8]. The analysis demonstrates that hydrogen bonding interactions dominate the intermolecular contacts, with oxygen-hydrogen interactions being the most significant contributors to the crystal stability [8].

Table 4: Hydrogen Bonding Parameters

ParameterValue
Hydrogen Bond Lengths (Å)1.87 to 2.40
Interaction TypesO-H···O, C-H···O
Network TopologyThree-dimensional
Stability FactorHigh
Contributing GroupsAll hydroxyl groups and ring oxygen

The hydrogen bonding network extends throughout the crystal structure, creating ribbons and layers of interconnected molecules [13] [16]. In some crystalline forms, molecules are linked through hydrogen bonds to form infinite chains or two-dimensional sheets, depending on the specific arrangement of donor and acceptor groups [13] [16]. The network topology significantly influences the mechanical properties of the crystals, including their hardness, cleavage patterns, and thermal stability [13].

XLogP3

-1.4

Wikipedia

D-lyxono-1,4-lactone

Dates

Modify: 2023-08-15

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